molecular formula C20H30N2O3S B2445376 N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-13-2

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2445376
CAS No.: 941990-13-2
M. Wt: 378.53
InChI Key: ASBSVZRBOSURAK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their diverse biological activities .

Scientific Research Applications

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for the research and development of “N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide” and similar compounds could involve the discovery and biological evaluation of potential drugs containing piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB is activated by binding to PI(3,4,5)P3 and phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as PKB promotes these processes . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(1-tosylpiperidin-2-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h10-13,17-18H,2-9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSVZRBOSURAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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